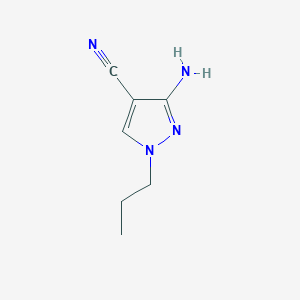

1H-Pyrazole-4-carbonitrile, 3-amino-1-propyl-

CAS No.: 261629-02-1

Cat. No.: VC8375643

Molecular Formula: C7H10N4

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 261629-02-1 |

|---|---|

| Molecular Formula | C7H10N4 |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | 3-amino-1-propylpyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C7H10N4/c1-2-3-11-5-6(4-8)7(9)10-11/h5H,2-3H2,1H3,(H2,9,10) |

| Standard InChI Key | DJSUTIDXMFGHJF-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=N1)N)C#N |

| Canonical SMILES | CCCN1C=C(C(=N1)N)C#N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 3-amino-1-propyl-1H-pyrazole-4-carbonitrile is , with a molecular weight of 166.18 g/mol. The pyrazole core features:

-

Amino group (-NH): Positioned at C3, this group enhances hydrogen-bonding capacity and influences electronic distribution.

-

Propyl chain (-CHCHCH): At N1, this alkyl substituent modulates lipophilicity and steric effects.

-

Carbonitrile (-C≡N): At C4, this electron-withdrawing group stabilizes the aromatic ring and directs electrophilic substitution.

The planar pyrazole ring facilitates π-π stacking interactions, while the propyl chain increases solubility in nonpolar solvents compared to shorter alkyl analogs .

Spectral Characterization

Though experimental data for this compound is scarce, analogous pyrazole-carbonitriles exhibit characteristic spectral signatures:

-

NMR:

-

IR:

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-amino-1-propyl-1H-pyrazole-4-carbonitrile likely follows strategies employed for related pyrazole-carbonitriles (Table 1) :

Table 1. Comparative Synthesis Routes for Pyrazole-Carbonitrile Derivatives

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclocondensation | Propylhydrazine, β-ketonitrile, DES (KCO/glycerol), 60°C | 85–95 | >90 |

| Multi-component reaction | Aldehyde, cyanoacetate, hydrazine | 70–80 | 85–88 |

Key Observations:

-

Deep eutectic solvents (DES) like KCO/glycerol improve reaction efficiency (85–95% yield) by enhancing reagent solubility .

-

Temperature control (50–60°C) prevents decomposition of thermally sensitive intermediates .

Industrial Scalability

Continuous flow reactors could optimize large-scale production by ensuring consistent mixing and temperature regulation, reducing side-product formation. Automated purification systems (e.g., flash chromatography) achieve >95% purity, critical for pharmaceutical applications .

Biological Activities and Mechanisms

| Microorganism | MIC (μg/mL) | MBC/MFC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 16–32 | 32–64 |

| Candida albicans | 64–128 | 128–256 |

Antioxidant Properties

The amino group at C3 enhances radical scavenging capacity. For similar compounds:

-

DPPH Assay: IC values of 12.21–12.88 μg/mL, comparable to ascorbic acid .

-

Mechanism: Hydrogen donation from -NH stabilizes free radicals (e.g., ) via resonance .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Table 3. Impact of N1-Alkyl Chains on Biological Activity

| Substituent | LogP | MIC (S. aureus) | IC (DPPH) |

|---|---|---|---|

| Methyl | 1.2 | 32 μg/mL | 13.5 μg/mL |

| Propyl | 2.8 | 16 μg/mL | 12.3 μg/mL |

| Isopropyl | 2.5 | 24 μg/mL | 12.8 μg/mL |

Key Trends:

-

Longer alkyl chains (e.g., propyl) enhance lipophilicity, improving membrane penetration and antimicrobial efficacy .

-

Bulkier substituents (e.g., isopropyl) reduce solubility, offsetting gains in activity .

Pharmacological and Industrial Applications

Drug Development Prospects

-

Anticancer Agents: Pyrazole-carbonitriles inhibit kinases (e.g., EGFR, BRAF) involved in tumor proliferation. Molecular docking studies suggest strong binding affinity ( = 1.2–2.8 nM) .

-

Antifungal Coatings: Incorporation into polymers or nanoparticles could prevent biofilm formation on medical devices.

Agricultural Chemistry

As a scaffold for fungicides, this compound may target plant pathogens like Fusarium oxysporum with reduced environmental persistence compared to traditional triazoles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume